molecular formula C7H9NO B1313501 (5-Methylpyridin-2-yl)methanol CAS No. 22940-71-2

(5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501
CAS No.: 22940-71-2
M. Wt: 123.15 g/mol
InChI Key: HYOBIUULDPLKIE-UHFFFAOYSA-N
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Description

(5-Methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by a methyl group attached to the fifth position of the pyridine ring and a hydroxymethyl group attached to the second position. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Methyl 5-Methylpyridine-2-Carboxylate: One common method involves the reduction of methyl 5-methylpyridine-2-carboxylate using sodium tetrahydroborate (NaBH4) and calcium chloride (CaCl2) in a mixture of tetrahydrofuran (THF) and ethanol.

    Industrial Production Methods: Industrial production methods for (5-Methylpyridin-2-yl)methanol often involve similar reduction processes but are scaled up to accommodate larger quantities. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound itself is typically synthesized through reduction reactions.

    Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium tetrahydroborate (NaBH4) is commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of this compound from its ester precursor.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

(5-Methylpyridin-2-yl)methanol serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.
  • Antidiabetic Properties : Research indicates that this compound can inhibit enzymes like α-amylase, crucial for carbohydrate metabolism, suggesting its use in diabetes management.
  • Neuroprotective Effects : Studies have suggested that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Material Science

The compound is explored for its potential in developing advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and resistance to environmental factors, making it suitable for industrial applications.

Agricultural Chemistry

This compound is investigated for its role in formulating agrochemicals. The compound's reactivity can improve the efficacy of herbicides and fungicides, contributing to more effective pest control strategies.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

StudyFindings
Study 1Investigated antioxidant properties; demonstrated effective free radical scavenging activity.
Study 2Evaluated antidiabetic effects; significant inhibition of α-amylase at concentrations as low as 10 µM was observed.
Study 3Assessed neuroprotective effects; reduced apoptosis rates were noted in neuronal cell lines exposed to oxidative stress compared to controls.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in chemical synthesis and its potential pharmacological effects .

Comparison with Similar Compounds

    2-Pyridinemethanol: Similar structure but lacks the methyl group at the fifth position.

    5-Methyl-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness:

    Structural Differences: The presence of both a methyl group and a hydroxymethyl group in (5-Methylpyridin-2-yl)methanol makes it unique compared to its analogs.

Biological Activity

(5-Methylpyridin-2-yl)methanol is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H9NO\text{C}_7\text{H}_9\text{N}\text{O}

This structure features a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group attached to the nitrogen-containing aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The hydroxymethyl group may enhance binding affinity to enzymes, potentially inhibiting their activity.
  • Receptor Modulation : This compound may act as a ligand for various receptors, modulating their signaling pathways and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can contribute to their therapeutic effects against oxidative stress-related diseases.
  • Antidiabetic Properties : Similar pyridine derivatives have shown promise in inhibiting enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
  • Neuroprotective Effects : Some studies indicate that related compounds protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below are notable findings:

StudyFindings
Study 1 Investigated the antioxidant properties of pyridine derivatives, showing that this compound effectively scavenges free radicals, reducing oxidative stress in vitro.
Study 2 Evaluated the antidiabetic effects by measuring the inhibition of α-amylase; results indicated significant inhibition at concentrations as low as 10 µM.
Study 3 Assessed neuroprotective effects using neuronal cell lines exposed to oxidative stress; this compound exhibited reduced apoptosis rates compared to control groups.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including:

  • Reduction of Pyridine Derivatives : Starting from 5-methylpyridine, reduction processes can yield the hydroxymethyl derivative.
  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases can facilitate the introduction of the hydroxymethyl group.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-Methylpyridin-2-yl)methanol?

Methodological Answer: A common synthetic approach involves nucleophilic substitution or condensation reactions. For example, in related pyridine derivatives, formaldehyde is introduced to a methyl-substituted pyridine under basic conditions (e.g., NaOH), followed by purification via recrystallization or column chromatography . For this compound, analogous methods may involve functionalization at the 5-methyl position of the pyridine ring. Reaction optimization should include temperature control (~339 K) and solvent selection (e.g., anhydrous ethanol) to enhance yield .

Q. How is this compound characterized using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to identify the hydroxymethyl (-CH2_2OH) and methylpyridine moieties. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) stretching (~3200–3600 cm1^{-1}).
  • Computational Analysis: Calculate logP (partition coefficient) and polar surface area (PSA) using tools like Molinspiration. For reference, similar pyridine derivatives exhibit logP ≈ 2.1 and PSA ≈ 45.6 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

Q. What are the critical physicochemical properties influencing its reactivity?

Methodological Answer: Key properties include:

  • Hydrogen Bonding: 1 donor and 4 acceptor sites, enabling interactions in catalytic or biological systems.
  • Rotatable Bonds: 6 rotatable bonds, suggesting conformational flexibility for ligand-receptor binding .
  • Stability: Avoid prolonged exposure to oxidizing agents, as the hydroxymethyl group may oxidize to a carboxylic acid under strong conditions (e.g., KMnO4_4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation (e.g., NMR splitting patterns)?

Methodological Answer: Contradictions in NMR data may arise from dynamic equilibria (e.g., tautomerism) or solvent effects. Strategies include:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous proton-carbon correlations.
  • Variable-Temperature NMR: Identify temperature-dependent shifts caused by conformational changes.
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Purification: Isolate intermediates after each step (e.g., via flash chromatography) to minimize side reactions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity during hydroxymethylation.
  • Reaction Monitoring: Use TLC or in-situ IR to track progress and terminate reactions at optimal conversion points .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the pyridine ring’s π-π stacking and hydroxymethyl’s hydrogen bonding.
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-donating methyl groups) with bioactivity using descriptors like logP and molar refractivity .
  • MD Simulations: Assess binding stability over time (≥100 ns simulations) to prioritize derivatives for in vitro testing .

Q. How does steric hindrance from the 5-methyl group influence regioselectivity in substitution reactions?

Methodological Answer: The 5-methyl group directs electrophiles to the less hindered 3- or 4-positions of the pyridine ring. Experimental validation:

  • Competitive Reactions: Compare reaction outcomes with/without methyl substitution.
  • X-ray Crystallography: Resolve crystal structures of intermediates to confirm regioselectivity trends .

Q. Data Contradiction Analysis

Q. How to address discrepancies between experimental and calculated logP values?

Methodological Answer: Discrepancies may stem from solvent effects or impurities. Mitigation steps:

  • Experimental Replicates: Perform logP measurements (e.g., shake-flask method) in triplicate.
  • Software Calibration: Validate computational tools (e.g., ChemAxon) against a dataset of known pyridine derivatives .

Q. Pharmacological Research

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm Inhibition: Use crystal violet staining to quantify biofilm disruption.
  • Cytotoxicity Screening: Compare therapeutic indices with control compounds (e.g., ciprofloxacin) .

Properties

IUPAC Name

(5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBIUULDPLKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489463
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22940-71-2
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Acetoxymethyl-5-methyl pyridine (30 g, 182 mmol) was dissolved in hydrochloric acid (100 mL, 4 N). The mixture was heated under reflux, until TLC (silica gel; triethylamine:ethyl acetate:petroleum ether 40-60=1:9:19) showed complete absence of the acetate (normally 1 hour). The mixture was cooled, brought to pH>11, extracted with dichloromethane (3×50 mL) and the solvent removed in vacuo. Pure 2-hydroxymethyl-5-methyl pyridine (18.80 g, 152 mmol, 84%) was obtained by Kugelrohr distillation (p=20 mm Hg, T=130° C.) as a slightly yellow oil.
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30 g
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Synthesis routes and methods II

Procedure details

14.0 g of 2-acetoxymethyl-5-methylpyridine were heated under reflux for 90 minutes in a solution of 4.5 g of sodium hydroxide in 150 ml of water. The cooled solution was saturated with sodium chloride and extracted with a total amount of 100 ml of chloroform. The organic phases were washed with saturated sodium chloride solution, dried over magnesium sulphate, and concentrated by evaporation at 40°/16 mm Hg. The oil obtained distilled at 12°/8 mm Hg. 8.7 g of 2-hydroxymethyl-5-methylpyridine were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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